

244cis: A Novel Piperazine-Based Ionizable Lipid for Enhanced siRNA Therapeutic Delivery

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of small interfering RNA (siRNA) therapeutics has opened new frontiers in precision medicine, offering the potential to silence disease-causing genes with high specificity. However, the effective delivery of siRNA to target tissues remains a significant hurdle. Lipid nanoparticles (LNPs) have emerged as a leading platform for siRNA delivery, and the innovation of novel ionizable lipids is crucial for enhancing their potency and safety. This technical guide focuses on **244cis**, a novel piperazine-based biodegradable ionizable lipid, and its application in siRNA-based therapeutics.

Introduction to 244cis

244cis is a state-of-the-art ionizable lipid characterized by a unique piperazine-based amine head and unsaturated lipid tails.[1] This distinct molecular architecture is designed to improve the endosomal escape of siRNA-loaded LNPs, a critical step for the cytoplasmic delivery of the therapeutic payload.[1] The unsaturated lipid tails are hypothesized to increase membrane fluidity upon fusion with the endosomal membrane, thereby facilitating the release of siRNA into the cytoplasm.[1]

Chemical Structure of 244cis:

Formal Name: 4-[2-[bis[9-[(2Z)-2-nonen-1-yloxy]-9-oxononyl]amino]ethyl]-1-piperazinenonanoic acid, (2Z)-2-nonen-1-yl ester



• Molecular Formula: C60H111N3O6

• Formula Weight: 970.6

Physicochemical Properties of 244cis-based LNPs

The physicochemical properties of LNPs are critical determinants of their in vivo performance, including stability, circulation time, and cellular uptake. LNPs formulated with **244cis** exhibit characteristics suitable for systemic administration.

Property	244cis LNP (for mRNA)	244cis LNP (for siRNA)	SM-102 LNP (for mRNA)	DLin-MC3- DMA LNP (for siRNA)
Ionizable Lipid	244cis	244cis	SM-102	DLin-MC3-DMA
Helper Lipid	DOPE	DOPE	DOPE	DSPC
Cholesterol	Cholesterol	Cholesterol	Cholesterol	Cholesterol
PEG-Lipid	C16-PEG2k ceramide	C16-PEG2k ceramide	C16-PEG2k ceramide	DMG-PEG2k
Molar Ratio (Ionizable:Helper :Chol:PEG)	Not specified	50:10:38.5:1.5 (representative)	Not specified	50:10:38.5:1.5
Size (Diameter, nm)	< 100 nm	Not specified	Not specified	~80-100 nm
Polydispersity Index (PDI)	Not specified	Not specified	Not specified	< 0.2
Encapsulation Efficiency (%)	> 90%	> 90% (assumed)	> 90%	> 90%
рКа	6.3	6.3	Not specified	~6.4

Note: Data for **244cis** LNPs for siRNA are inferred from typical LNP formulations and the mRNA-specific data, as the direct source for siRNA formulation specifics was not fully available. Data for DLin-MC3-DMA LNPs are based on established formulations.

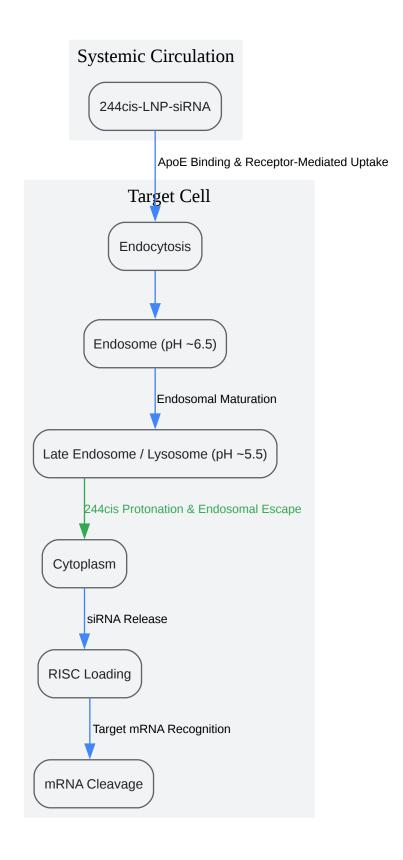


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Mechanism of Action: The Journey of a 244cis-LNP-siRNA

The therapeutic effect of a **244cis**-LNP-siRNA formulation is contingent on its successful navigation through a series of biological barriers to reach the target mRNA in the cytoplasm of the target cell.





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Caption: Cellular uptake and mechanism of action of **244cis**-LNP-siRNA.



At the low pH within the late endosome, the piperazine head of **244cis** becomes protonated, leading to a positive charge. This facilitates interaction with the negatively charged endosomal membrane, and in conjunction with the membrane-destabilizing properties of the unsaturated lipid tails, promotes the release of the siRNA payload into the cytoplasm.[1]

Therapeutic Application: Gene Silencing of GTSE1 for Liver Fibrosis

A preclinical study has demonstrated the therapeutic potential of **244cis**-LNPs for delivering siRNA to treat liver fibrosis. The target gene in this study was G2 and S-phase expressed 1 (GTSE1).

LNPs containing **244cis** and encapsulating siRNA targeting GTSE1 were shown to reduce hepatic fibrosis in a mouse model of carbon tetrachloride-induced liver injury. The treatment led to decreased production of pro-inflammatory cytokines IL-6 and TNF-α, as well as a reduction in the liver damage markers alanine transaminase (ALT) and aspartate aminotransferase (AST) compared to LNPs containing the more established lipid, SM-102.

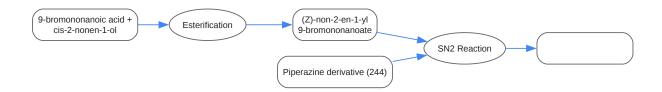
Treatment Group	Change in Fibrosis Markers	Change in Inflammatory Cytokines	Change in Liver Enzymes
244cis-LNP-siGTSE1	Significant reduction in collagen deposition	Decreased IL-6 and TNF-α	Reduction in ALT and AST
SM-102-LNP- siGTSE1	Less pronounced reduction compared to 244cis	Less pronounced reduction compared to 244cis	Less pronounced reduction compared to 244cis
Control LNP (non-targeting siRNA)	No significant change	No significant change	No significant change

Experimental Protocols Synthesis of 244cis Ionizable Lipid

The synthesis of **244cis** involves a two-step process. First, the (Z)-non-2-en-1-yl 9-bromononanoate tail is synthesized through an esterification reaction between 9-



bromononanoic acid and cis-2-nonen-1-ol. Subsequently, a piperazine derivative (244) is reacted with the brominated carbon tail via an SN2 reaction to yield the final **244cis** ionizable lipid.[1] The structure is then confirmed by NMR.[1]



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Caption: Synthesis workflow for the 244cis ionizable lipid.

Formulation of 244cis-LNP-siRNA via Microfluidics

Lipid nanoparticles encapsulating siRNA are formulated using a microfluidic mixing device, which allows for precise control over particle size and high encapsulation efficiency.

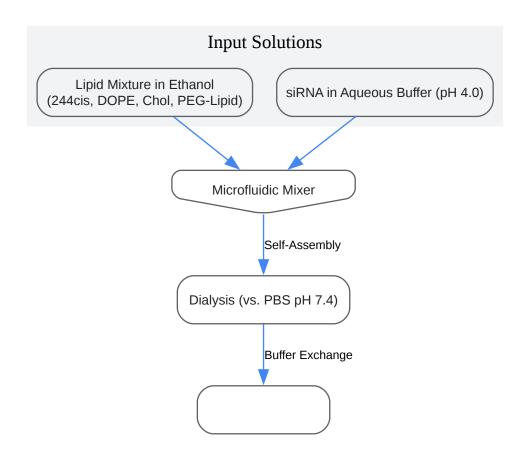
Materials:

- 244cis ionizable lipid
- 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
- Cholesterol
- 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG) or C16-PEG2k ceramide
- siRNA in an appropriate buffer (e.g., 25 mM sodium acetate, pH 4.0)
- Ethanol
- Microfluidic mixing device (e.g., NanoAssemblr)
- Dialysis system for buffer exchange



Protocol:

- Prepare a lipid mixture in ethanol containing 244cis, DOPE, cholesterol, and a PEG-lipid at a
 desired molar ratio (e.g., 50:10:38.5:1.5).
- Dissolve the siRNA in an aqueous buffer (e.g., 25 mM sodium acetate, pH 4.0).
- Set up the microfluidic device with two syringe pumps, one for the lipid-ethanol solution and one for the siRNA-aqueous solution.
- Pump the two solutions through the microfluidic chip at a specific flow rate ratio (e.g., 3:1
 aqueous to ethanol) and total flow rate to induce rapid mixing and self-assembly of the
 LNPs.
- Collect the resulting LNP suspension.
- Perform dialysis against phosphate-buffered saline (PBS) pH 7.4 to remove ethanol and raise the pH, resulting in stable, siRNA-encapsulated LNPs.





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Caption: LNP-siRNA formulation workflow using microfluidics.

In Vivo siRNA Delivery and Gene Knockdown Analysis

Animal Model:

 Mouse model of disease (e.g., carbon tetrachloride-induced liver fibrosis) or healthy mice for biodistribution studies.

Protocol:

- Administer the 244cis-LNP-siRNA formulation to mice via intravenous (tail vein) injection at a specified dose (e.g., 1-5 mg/kg siRNA).
- At a predetermined time point post-injection (e.g., 48-72 hours), euthanize the animals and harvest the target tissues (e.g., liver).
- Isolate total RNA from the tissue samples using a suitable RNA extraction kit.
- Perform quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA levels of the target gene and a housekeeping gene for normalization.
- Calculate the percentage of gene knockdown relative to a control group treated with nontargeting siRNA-LNPs.

Conclusion

The novel piperazine-based ionizable lipid, **244cis**, represents a significant advancement in the field of siRNA delivery. Its unique chemical structure contributes to enhanced endosomal escape, leading to improved potency in gene silencing with a favorable safety profile. The preclinical data demonstrating its efficacy in a model of liver fibrosis highlight its potential for the development of next-generation siRNA therapeutics for a range of diseases. This technical guide provides a foundational understanding of **244cis**, its application, and the key experimental protocols for its evaluation, serving as a valuable resource for researchers in the field of nucleic acid-based drug development.



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References

- 1. Novel piperazine-based ionizable lipid nanoparticles allow the repeated dose of mRNA to fibrotic lungs with improved potency and safety PMC [pmc.ncbi.nlm.nih.gov]
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